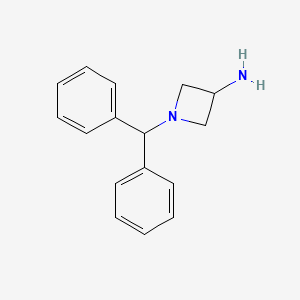

1-Benzhydrylazetidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzhydrylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTNNHXGUOKXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960831 | |

| Record name | 1-(Diphenylmethyl)azetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40432-52-8 | |

| Record name | 1-(Diphenylmethyl)-3-azetidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40432-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Diphenylmethyl)azetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1-(diphenylmethyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzhydrylazetidin-3-amine: A Core Scaffold in Modern Drug Discovery

Abstract

1-Benzhydrylazetidin-3-amine is a pivotal heterocyclic building block in medicinal chemistry. Characterized by a strained four-membered azetidine ring, a primary amine at the 3-position, and a bulky N-benzhydryl protecting group, this molecule offers a unique combination of structural rigidity and reactive potential. Its significance lies in its role as a key intermediate for the synthesis of complex pharmaceutical agents, enabling the introduction of the valuable 3-aminoazetidine motif into drug candidates. This guide provides a comprehensive analysis of its chemical structure, physicochemical properties, detailed synthetic protocols, and core reactivity principles. Furthermore, it explores the strategic application of this intermediate in drug development, supported by established safety and handling procedures to ensure its effective and safe utilization in a research environment.

Introduction: The Strategic Value of Strained Heterocycles

Azetidines, four-membered nitrogen-containing heterocycles, occupy a unique space in organic and medicinal chemistry. Their inherent ring strain, approximately 25.4 kcal/mol, renders them more reactive than their five-membered pyrrolidine counterparts but significantly more stable and easier to handle than three-membered aziridines.[1][2] This fine balance of stability and reactivity allows for controlled ring-opening reactions and functionalization, making them powerful scaffolds in drug design.[1][3]

This compound emerges as a particularly valuable derivative. It provides a synthetically accessible source of the 3-aminoazetidine core, a motif increasingly found in bioactive molecules. The primary amine at the 3-position serves as a critical handle for further chemical elaboration, while the N-benzhydryl (diphenylmethyl) group acts as a robust, bulky protecting group that directs reactivity and can be removed under specific conditions. This combination makes it an indispensable tool for researchers aiming to explore new chemical space and develop novel therapeutics.

Chemical Structure and Physicochemical Properties

The structure of this compound incorporates a central azetidine ring, a primary amine (-NH₂) at the C3 position, and a benzhydryl group attached to the ring nitrogen. This architecture confers specific chemical and physical characteristics vital for its application.

Molecular Formula: C₁₆H₁₈N₂[4]

Molecular Weight: 238.33 g/mol [4]

Appearance: Typically a white to off-white or pale green crystalline solid or powder.[4]

Physicochemical Data Summary

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 40432-52-8 | [4][5] |

| Molecular Formula | C₁₆H₁₈N₂ | [4] |

| Molecular Weight | 238.33 g/mol | [4] |

| Appearance | White to Orange to Green powder/crystal | [4] |

| Boiling Point | 389.9°C at 760 mmHg (Predicted) | [4] |

| Flash Point | 146.2°C (Predicted) | [4] |

| pKa | 8.48 ± 0.20 (Predicted) | [4] |

| Solubility | Low solubility in water; soluble in organic solvents. | [4] |

| Storage | Store at room temperature in a tightly-closed container. | [4] |

Spectroscopic Profile (Predicted)

While specific experimental spectra require direct acquisition, the structural features of this compound allow for a confident prediction of its key NMR signals.

-

¹H NMR: The spectrum would be characterized by distinct regions. A complex multiplet system between δ 7.2-7.5 ppm would correspond to the 10 aromatic protons of the two phenyl rings. A unique singlet or triplet around δ 4.5-5.0 ppm would be attributable to the benzylic methine proton (-CH). The protons on the azetidine ring would appear as multiplets in the upfield region, typically between δ 2.5-4.0 ppm. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The aromatic region would show multiple signals between δ 125-145 ppm. The benzylic methine carbon would be found around δ 75-80 ppm. The carbons of the azetidine ring would resonate in the δ 40-60 ppm range.

Synthesis and Reactivity

The synthesis of this compound is typically achieved via a two-step process starting from the corresponding alcohol, 1-benzhydrylazetidin-3-ol. This involves an oxidation followed by a reductive amination.

Detailed Synthesis Protocol

Step 1: Oxidation of 1-benzhydrylazetidin-3-ol to 1-benzhydrylazetidin-3-one

This step involves the oxidation of a secondary alcohol to a ketone. A common and effective method is the Parikh-Doering oxidation using a sulfur trioxide pyridine complex.

-

Rationale: This method is chosen for its mild reaction conditions, which helps to avoid cleavage of the strained azetidine ring that can occur under harsher, more acidic, or basic oxidative protocols.[2]

Methodology:

-

To a solution of 1-benzhydrylazetidin-3-ol hydrochloride (1.0 eq) in dimethylformamide (DMF), add triethylamine (TEA) (5.0 eq).

-

Slowly add a solution of sulfur trioxide pyridine complex (3.5 eq) in DMF to the reaction mixture, maintaining the temperature below 25°C.

-

Stir the mixture at a slightly elevated temperature (e.g., 50°C) for 30-60 minutes until TLC analysis indicates complete consumption of the starting material.[6]

-

Cool the reaction mixture to room temperature and quench by pouring it into ice water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-benzhydrylazetidin-3-one.[6] Purification can be achieved via silica gel column chromatography.

Step 2: Reductive Amination of 1-benzhydrylazetidin-3-one

This step converts the ketone into the target primary amine.

-

Rationale: Reductive amination using a source of ammonia and a selective reducing agent is a standard and high-yielding transformation. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they are less reactive towards the ketone in neutral or slightly acidic conditions, selectively reducing the iminium ion intermediate.

Methodology:

-

Dissolve 1-benzhydrylazetidin-3-one (1.0 eq) in an appropriate solvent, such as methanol or ethanol.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (e.g., 7N solution, 10-20 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

-

Add the reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq), portion-wise to the mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by adding dilute aqueous acid (e.g., 1N HCl) until gas evolution ceases.

-

Basify the mixture with an aqueous base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts, concentrate, and purify the crude product by chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway from alcohol to target amine.

Core Reactivity Insights

-

Ring Strain: The reactivity of the azetidine ring is dominated by its inherent strain.[1][3] It is susceptible to nucleophilic ring-opening, particularly under acidic conditions where the nitrogen atom is protonated, making the C-N bonds more labile.[2][7] The benzhydryl group offers steric hindrance that can help stabilize the ring against certain external nucleophiles.

-

Nucleophilicity: The primary amine at the C3 position is a potent nucleophile and a key site for functionalization. It readily participates in acylation, alkylation, arylation, and condensation reactions, allowing for its seamless integration into larger molecular frameworks.

Application in Drug Discovery & Development

This compound is not typically a final drug product but rather a high-value intermediate. The 3-aminoazetidine moiety it provides is a privileged structure in medicinal chemistry, known to improve physicochemical properties such as solubility and metabolic stability while providing a vector for interacting with biological targets.

The synthetic utility stems from two primary strategies:

-

Direct Functionalization: The primary amine can be directly reacted to form amides, sulfonamides, or secondary/tertiary amines, tethering the azetidine core to other pharmacophores.

-

Deprotection and Functionalization: The N-benzhydryl group can be removed via hydrogenolysis (e.g., H₂, Pd/C). This unmasks the secondary amine of the azetidine ring, which can then be functionalized, providing an alternative point of attachment.

General Synthetic Utility Diagram

This diagram illustrates how the intermediate can be used to generate diverse chemical entities.

Caption: Synthetic diversification from the core intermediate.

Safety and Handling

As with any laboratory chemical, proper safety protocols are mandatory when handling this compound and its precursors.

-

General Handling: Use only in a well-ventilated area or a chemical fume hood.[8][9] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[9] Avoid breathing dust or fumes.[8]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[8]

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.[8][9]

Conclusion

This compound stands as a testament to the power of strained-ring systems in modern synthetic chemistry. Its well-defined structure, predictable reactivity, and strategic importance as a protected 3-aminoazetidine synthon make it an invaluable asset for researchers in drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential to build the next generation of complex, biologically active molecules.

References

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24).

- This compound dihydrochloride - Safety Data Sheet. AK Scientific, Inc.

- Regioselective ring opening reactions of azetidines. ResearchGate.

- Addressing ring strain and reactivity issues of the azetidine ring. Benchchem.

- Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Source not specified.

- This compound CAS 40432-52-8. Home Sunshine Pharma.

- SAFETY DATA SHEET - 1-Benzhydryl-3-azetidinone. Fisher Scientific. (2024-03-31).

- MATERIAL SAFETY DATA SHEET. Source not specified. (2012-08-15).

- This compound - Introduction. ChemBK. (2024-04-09).

- 1-BENZHYDRYLAZETIDIN-3-ONE synthesis. ChemicalBook.

- Benzhydryl Amines: Synthesis and Their Biological Perspective. PMC - PubMed Central.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chembk.com [chembk.com]

- 5. This compound CAS 40432-52-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 7. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

Introduction: The Strategic Value of the Azetidine Scaffold

An In-depth Technical Guide to 1-Benzhydrylazetidin-3-amine (CAS: 40432-52-8)

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold."[1][2] Its significance stems from a unique combination of structural features: inherent ring strain, a high degree of sp³ character, and conformational rigidity.[3][4][5] These characteristics provide a distinct three-dimensional exit vector for substituents, enhancing properties such as metabolic stability, aqueous solubility, and binding affinity to biological targets when compared to more flexible or larger ring systems.[4]

This guide focuses on a key derivative, This compound (CAS No. 40432-52-8). This compound is not merely another chemical entity; it is a strategic building block for drug discovery professionals. It provides a stable, readily functionalizable 3-aminoazetidine core, where the nitrogen atom of the azetidine ring is protected by a bulky benzhydryl (diphenylmethyl) group. This protecting group imparts lipophilicity and steric shielding, and its removal under specific conditions allows for late-stage functionalization, making it a versatile intermediate in the synthesis of compound libraries for therapeutic screening.[6][7][8]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule begins with its fundamental properties. The data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 40432-52-8 | [6][7][9] |

| Molecular Formula | C₁₆H₁₈N₂ | [6][7][9] |

| Molecular Weight | 238.33 g/mol | [7][9] |

| Appearance | White to orange to green powder or crystalline solid | [7][10][11] |

| Melting Point | 61 - 65 °C | [7][11] |

| Boiling Point | 339.2 °C at 760 mmHg (Predicted) | [10][12] |

| Density | 1.125 g/cm³ (Predicted) | [10][12] |

| Solubility | Low solubility in water; soluble in organic solvents. | [10] |

| Storage Conditions | Refrigerate (2 - 8 °C) under an inert atmosphere. | [7][11] |

Spectroscopic Elucidation: A Deeper Analysis

Spectroscopic data is crucial for structure confirmation and quality control. While specific spectra are proprietary, the expected profile for this compound can be expertly predicted.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The ten aromatic protons of the two phenyl rings would appear as a complex multiplet in the downfield region (~7.2-7.5 ppm). The unique methine proton of the benzhydryl group (-CH(Ph)₂) would likely appear as a singlet around 4.5 ppm. The protons on the azetidine ring are diastereotopic and would present as complex multiplets in the aliphatic region (~3.0-4.0 ppm). The two protons of the primary amine (-NH₂) would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically in the 1.5-3.0 ppm range; this signal would disappear upon a D₂O shake.[13]

-

¹³C NMR Spectroscopy: The carbon spectrum would corroborate the structure with signals for the aromatic carbons (typically ~127-142 ppm), the benzhydryl methine carbon (~75-80 ppm), and the aliphatic carbons of the azetidine ring (~40-60 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A primary amine is characterized by a pair of medium-intensity N-H stretching bands in the 3300-3400 cm⁻¹ region.[13] Other expected absorptions include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹) and the aliphatic azetidine ring (~2850-2950 cm⁻¹), and C-N stretching vibrations (~1000-1250 cm⁻¹).[13]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 238.3. A prominent fragment would correspond to the stable benzhydryl cation ([CH(Ph)₂]⁺) at m/z = 167, resulting from the cleavage of the C-N bond.

Synthesis and Manufacturing Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common and industrially scalable approach involves the reductive amination of a key ketone intermediate, 1-Benzhydrylazetidin-3-one.

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-ol

This initial step forms the core azetidine ring structure. The reaction of benzhydrylamine with epichlorohydrin provides a reliable route to the alcohol precursor.[14][15]

-

Reaction Setup: Charge a suitable reaction vessel with benzhydrylamine and a solvent such as methanol or ethanol.

-

Reagent Addition: Under controlled temperature (e.g., 20-25°C), add epichlorohydrin dropwise. The molar ratio of benzhydrylamine to epichlorohydrin is typically around 1:1.3.[14]

-

Cyclization: Heat the reaction mixture to reflux (e.g., 65°C) and maintain for an extended period (e.g., 72 hours) to drive the intramolecular cyclization to completion.

-

Work-up and Isolation: After cooling, the reaction is typically worked up by adjusting the pH to induce precipitation. The crude product is filtered, washed, and dried. For higher purity, recrystallization or column chromatography can be employed.

Protocol 2: Oxidation to 1-Benzhydrylazetidin-3-one (CAS: 40320-60-3)

The conversion of the secondary alcohol to the ketone is a critical step. A common and effective method is oxidation using a pyridine-sulfur trioxide complex.[16][17]

-

Reaction Setup: To a solution of 1-Benzhydrylazetidin-3-ol in a suitable solvent (e.g., dimethylformamide), add a base such as triethylamine.[16]

-

Oxidant Addition: Slowly add a solution of pyridine-sulfur trioxide complex. An exothermic reaction may occur, requiring cooling to maintain the desired temperature.

-

Reaction: Stir the mixture at a moderately elevated temperature (e.g., 50°C) for approximately 30-60 minutes until TLC or HPLC analysis shows complete consumption of the starting material.[16]

-

Quenching and Extraction: Cool the reaction and quench by pouring it into ice water. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ketone can be purified by silica gel column chromatography.[16][17]

Protocol 3: Reductive Amination to this compound

This final transformation introduces the desired 3-amino group. The ketone is reacted with an ammonia source in the presence of a reducing agent.[18]

-

Imine Formation: Dissolve 1-Benzhydrylazetidin-3-one in a solvent like methylene chloride or methanol. Add an ammonia source, such as ammonium acetate or ammonia in methanol.

-

Reduction: To the solution containing the in-situ formed imine, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and selective.[18]

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction carefully with an aqueous base (e.g., 1N NaOH solution). Extract the product into an organic solvent.

-

Final Purification: Dry the combined organic extracts, concentrate, and purify the final product by flash chromatography or crystallization to yield this compound.[18]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile synthetic intermediate. The 3-amino group serves as a nucleophilic handle for a wide range of chemical transformations, allowing for the construction of diverse molecular libraries.

Caption: Derivatization strategies and applications.

-

Scaffold for Bioactive Molecules: The 3-aminoazetidine moiety is a recognized pharmacophore. Its incorporation can introduce a basic center, improve polarity, and provide a rigid vector for interacting with protein targets. Derivatives have shown potential as triple reuptake inhibitors for depression, enzyme inhibitors, and modulators of G-protein coupled receptors (GPCRs).[1][18]

-

Bioisosteric Replacement: In drug design, the azetidine ring is often used as a bioisostere for larger rings like piperidine and piperazine. This substitution can lead to improved selectivity and metabolic stability by altering the molecule's conformation and lipophilicity.[4]

-

Dual Functionalization: A key advantage of this reagent is the potential for orthogonal functionalization. The primary amine at the 3-position can be modified first. Subsequently, the benzhydryl protecting group on the ring nitrogen can be removed (e.g., via catalytic hydrogenation) to expose a secondary amine, which can then undergo further reactions such as arylation or alkylation.[8] This dual-handle approach enables the rapid synthesis of complex, three-dimensional molecules.

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling in a laboratory setting.

-

Hazard Identification: According to supplier safety data sheets, the compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[11]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated chemical fume hood.[19] Avoid inhalation of dust and contact with skin and eyes.

-

First Aid: In case of skin contact, wash thoroughly with plenty of water.[11] In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[11]

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7][11]

Conclusion

This compound is more than a simple chemical; it is a highly valuable and versatile tool for the modern medicinal chemist. Its pre-protected, rigid azetidine core provides a reliable platform for introducing a key pharmacophore into potential drug candidates. The well-defined synthetic routes and the potential for orthogonal functionalization underscore its importance as a building block in the development of next-generation therapeutics. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling is essential to fully leverage its potential in accelerating the discovery of novel bioactive molecules.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Dimensions.

- The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)azetidine Derivatives. (n.d.). Benchchem.

- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (n.d.). PMC - NIH.

- WO2000063168A1 - Synthesis of azetidine derivatives. (n.d.). Google Patents.

- CAS 40432-52-8: 1-(Diphenylmethyl)-3-azetidinamine. (n.d.). CymitQuimica.

- Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. (2005). PubMed.

- 3-Amino-1-(diphenylmethyl)azetidine | C16H18N2 | CID 5744546. (n.d.). PubChem.

- A Single-Step Synthesis of Azetidine-3-amines. (2020). PubMed.

- 3-Amino-1-(diphenylmethyl)azetidine. (n.d.). Chem-Impex.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). MDPI.

- 3-Amino-1-diphenylmethylazetidine 40432-52-8. (n.d.). China Supplier.

- This compound. (2024). ChemBK.

- 1-BENZHYDRYLAZETIDIN-3-ONE synthesis. (n.d.). ChemicalBook.

- 3-Amino-1-(diphenylmethyl)azetidine 40432-52-8. (n.d.). TCI (Shanghai) Development Co., Ltd..

- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. (n.d.). Google Patents.

- Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2025). ResearchGate.

- CAS 40320-60-3: 1-Benzhydrylazetidin-3-one. (n.d.). CymitQuimica.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- 1-Benzhydryl-3-azetidinone | CAS#:40320-60-3. (2025). Chemsrc.

- 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3. (2025). ChemicalBook.

- A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. (2025). ResearchGate.

- CAS 40432-52-8 this compound. (n.d.). Preclinical Research CRO.

- 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]

- 6. CAS 40432-52-8: 1-(Diphenylmethyl)-3-azetidinamine [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Amino-1-(diphenylmethyl)azetidine | C16H18N2 | CID 5744546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. 3-Amino-1-(diphenylmethyl)azetidine | 40432-52-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 12. alfa-labotrial.com [alfa-labotrial.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 17. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]

- 18. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1-Benzhydryl-3-azetidinone | CAS#:40320-60-3 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 1-Benzhydrylazetidin-3-amine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Benzhydrylazetidin-3-amine, a key synthetic intermediate in pharmaceutical research and development. The document details the molecule's fundamental physicochemical properties, outlines robust and scalable synthetic protocols, provides a thorough guide to its analytical characterization, and explores its significance as a structural motif in medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction: The Significance of the 1-Benzhydrylazetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged" scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise vectoral presentation of substituents, making it an attractive isostere for larger, more flexible ring systems like piperidine or pyrrolidine. When combined with the bulky, lipophilic benzhydryl (diphenylmethyl) group, the resulting 1-benzhydrylazetidine framework becomes a cornerstone for developing novel therapeutics. The benzhydryl moiety is a common feature in numerous biologically active compounds, recognized for its ability to confer potent interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.

This compound, in particular, serves as a critical intermediate. The primary amine at the 3-position provides a versatile synthetic handle for introducing a wide array of functional groups and for building molecular complexity, enabling the exploration of vast chemical space in drug discovery programs. This guide delves into the essential technical details required to effectively synthesize, characterize, and utilize this high-value compound.

Core Molecular and Physicochemical Properties

A foundational understanding of a molecule's properties is critical for its effective use in synthesis and process development. Key data for this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₈N₂ | [1] |

| Molecular Weight | 238.33 g/mol | [1] |

| CAS Number | 40432-52-8 | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 63 °C | [1] |

| Boiling Point | 339.2 ± 42.0 °C (Predicted) | [1] |

| Solubility | Poorly soluble in water; soluble in common organic solvents (e.g., DCM, MeOH, IPA). | [1] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from commercially available precursors. The most direct and scalable published method proceeds from 1-benzhydrylazetidin-3-ol. An alternative logical route involves the reductive amination of the corresponding ketone, 1-benzhydrylazetidin-3-one.

Primary Synthetic Route: Two-Step Synthesis from 1-Benzhydrylazetidin-3-ol

This robust, high-yielding protocol involves the activation of the hydroxyl group via mesylation, followed by nucleophilic substitution with an ammonia source. The causality behind this two-step process lies in converting the poor leaving group (hydroxyl) into an excellent one (mesylate), which is readily displaced by the amine nucleophile.

Caption: Two-step synthesis from 1-benzhydrylazetidin-3-ol.

Experimental Protocol:

Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate

-

To a stirred solution of 1-benzhydrylazetidin-3-ol (1.0 eq) in acetonitrile, add triethylamine (Et₃N, 1.5 eq).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the internal temperature below 10 °C. The rationale for slow addition at low temperature is to control the exothermic reaction and prevent side product formation.

-

Stir the reaction at room temperature for 1-2 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, quench the reaction by the addition of water. This step precipitates the mesylate intermediate.

-

Isolate the solid product, 1-benzhydrylazetidin-3-yl methanesulfonate, by filtration and wash with water. The wet cake can often be used directly in the next step without extensive drying.[1]

Step 2: Synthesis of this compound

-

Charge a Parr reactor or a suitable pressure vessel with the wet cake of 1-benzhydrylazetidin-3-yl methanesulfonate (1.0 eq).

-

Add a mixture of isopropanol (IPA) and concentrated ammonium hydroxide (NH₄OH). A large excess of ammonium hydroxide is used to drive the reaction to completion and act as the nucleophile.

-

Seal the reactor and heat the mixture to approximately 70 °C with vigorous stirring. The use of a sealed pressure reactor is crucial to maintain the concentration of the volatile ammonia and to accelerate the reaction rate.[1]

-

Maintain the temperature for 12-24 hours, or until reaction completion is confirmed by LC-MS.

-

Cool the reactor to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Perform a standard aqueous workup: dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purification via silica gel chromatography or crystallization affords the final product, this compound, in high yield (typically 70-85% over the two steps).[1]

Alternative Synthetic Route: Reductive Amination of 1-Benzhydrylazetidin-3-one

This pathway offers a convergent approach where the C-N bond is formed via an imine intermediate, which is then reduced in situ. The choice of reducing agent is critical; a mild hydride donor that selectively reduces the imine in the presence of the starting ketone is required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its selectivity and operational simplicity.

Sources

1-Benzhydrylazetidin-3-amine synthesis pathways

An In-depth Technical Guide to the Synthesis of 1-Benzhydrylazetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a cornerstone building block in modern medicinal chemistry, prized for its role in creating novel therapeutics. The strategic incorporation of the azetidine ring can significantly enhance the pharmacological profile of drug candidates. This document provides a comprehensive technical overview of the primary synthetic pathways to this crucial intermediate. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer insights into the strategic choices that underpin successful synthesis, ensuring a blend of theoretical knowledge and practical application for professionals in the field.

The Strategic Value of this compound in Drug Discovery

The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a "privileged" scaffold in drug design. Its rigid, three-dimensional structure can improve key drug-like properties, including metabolic stability, solubility, and cell permeability. The benzhydryl group serves as a robust and readily cleavable protecting group for the azetidine nitrogen, making this compound a versatile and highly sought-after intermediate for the synthesis of complex molecular architectures.

Retrosynthetic Strategies: Mapping the Pathways

A retrosynthetic analysis of this compound reveals two principal disconnection points: the formation of the azetidine ring itself and the installation of the amine functionality. This leads to two dominant and well-established synthetic strategies.

Caption: Core retrosynthetic disconnections for the target molecule.

The two primary forward-synthetic approaches that will be explored are:

-

Pathway A: A linear approach involving the cyclization of an acyclic precursor, followed by functional group manipulation to introduce the amine.

-

Pathway B: A convergent approach centered on the reductive amination of a pre-formed 1-benzhydrylazetidin-3-one intermediate.

Pathway A: Synthesis via Cyclization of Acyclic Precursors

This classic and reliable method builds the azetidine ring from the ground up, typically starting from readily available materials like epichlorohydrin.

Mechanistic Overview and Workflow

The core of this pathway involves the reaction of benzhydrylamine with epichlorohydrin to form an amino alcohol intermediate. This intermediate then undergoes an intramolecular cyclization, driven by a base, to form the azetidine ring. The final stage requires the conversion of the resulting hydroxyl group into the desired amine.

Caption: Workflow for the synthesis of this compound via Pathway A.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(benzhydrylamino)-3-chloropropan-2-ol

-

In a round-bottom flask, dissolve benzhydrylamine (1.0 eq) in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Add epichlorohydrin (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 16 hours.

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Once complete, remove the solvent under reduced pressure to yield the crude product, which is often carried forward without further purification.

Step 2: Synthesis of 1-benzhydrylazetidin-3-ol

-

Dissolve the crude 1-(benzhydrylamino)-3-chloropropan-2-ol from the previous step in toluene.

-

Add an aqueous solution of sodium hydroxide (2.5 eq).

-

Heat the biphasic mixture to reflux (approximately 85-95 °C) and stir vigorously for 8 hours. The base promotes the intramolecular SN2 reaction to form the azetidine ring.

-

After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 1-benzhydrylazetidin-3-ol.

Step 3: Conversion to this compound This is a two-part functional group interconversion.

-

Mesylation: Dissolve the crude alcohol (1.0 eq) in dichloromethane and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 2 hours. The hydroxyl group is converted to a mesylate, an excellent leaving group.

-

Azide Displacement and Reduction: The resulting mesylate is then reacted with sodium azide (NaN3) in a polar aprotic solvent like DMF at 80-100 °C. This SN2 reaction forms the azido-azetidine intermediate. The azide is subsequently reduced to the primary amine using standard conditions, such as catalytic hydrogenation (H2, Pd/C) or treatment with lithium aluminum hydride (LAH).

Rationale Behind Experimental Choices

-

Solvent: Methanol is an ideal solvent for the initial epoxide opening as it readily dissolves the reactants. Toluene is used for the cyclization due to its higher boiling point, which allows for the necessary thermal energy to drive the reaction.

-

Base: A strong base like NaOH is required to deprotonate the alcohol, rendering it a potent nucleophile for the ring-closing reaction.

-

Leaving Group: The conversion of the poorly-leaving hydroxyl group to a mesylate is a critical activation step to facilitate the subsequent nucleophilic substitution by the azide.

Pathway B: Synthesis via Reductive Amination

This more modern and often more efficient pathway utilizes a key ketone intermediate, 1-benzhydrylazetidin-3-one, which is directly converted to the target amine.

Mechanistic Overview and Workflow

The process involves the reaction of the azetidinone with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ by a selective reducing agent to yield the final product.

Caption: Workflow for the synthesis of this compound via Pathway B.

Detailed Experimental Protocol

-

Charge a reaction vessel with 1-benzhydrylazetidin-3-one hydrochloride (1.0 eq) and methanol.

-

Add ammonium acetate (7-10 eq). The large excess of the ammonia source drives the formation of the imine intermediate.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise. This hydride donor is specifically chosen for its ability to reduce the iminium ion much faster than the starting ketone, preventing side reactions.

-

Stir the reaction at room temperature for 24 hours.

-

Quench the reaction by carefully adding aqueous hydrochloric acid.

-

Basify the mixture with an aqueous solution of sodium hydroxide and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield pure this compound.

Rationale Behind Experimental Choices

-

Ammonia Source: Ammonium acetate serves as a convenient, solid source of ammonia in situ.

-

Reducing Agent: Sodium cyanoborohydride is a mild and selective reducing agent. Its reactivity is pH-dependent, making it ideal for reductive aminations under slightly acidic to neutral conditions where the iminium ion is pre-dominantly formed. Sodium triacetoxyborohydride is another excellent alternative.

-

Convergent Strategy: This pathway is highly convergent, meaning the main carbon skeleton is assembled early, and the key functional group is introduced in the final step, which often leads to a higher overall yield.

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway A (Cyclization) | Pathway B (Reductive Amination) |

| Starting Materials | Epichlorohydrin, Benzhydrylamine | 1-Benzhydrylazetidin-3-one |

| Number of Steps | 3-4 steps | 1 step (from the ketone) |

| Typical Overall Yield | 35-55% | 70-90% (from the ketone) |

| Key Reagents | NaOH, MsCl, NaN3, LAH/H2 | NH4OAc, NaBH3CN |

| Advantages | Utilizes simple, inexpensive starting materials. | Highly efficient, convergent, and high-yielding. |

| Disadvantages | Longer sequence, involves hazardous reagents (NaN3), can have lower overall yields. | Requires the synthesis of the azetidin-3-one precursor, which can be challenging. |

Conclusion and Future Outlook

Both pathways presented offer viable and well-documented routes to the synthesis of this compound. While Pathway A is built upon classical organic chemistry principles, Pathway B represents a more streamlined and efficient approach, reflecting the advances in modern synthetic methodology. The selection of a specific route will be guided by factors such as the availability of starting materials, required scale, and safety considerations. As the demand for novel azetidine-containing pharmaceuticals continues to grow, further innovations in the synthesis of this key intermediate are anticipated, likely focusing on catalytic and even more atom-economical methods.

References

- Title: A Practical, Kilogram-Scale Synthesis of a Key Azetidine Intermediate. Source: Organic Process Research & Development. URL:[Link]

- Title: The Azetidine Ring in Medicinal Chemistry. Source: Future Medicinal Chemistry. URL:[Link]

- Title: Reductive Amination of Ketones and Aldehydes. Source: Organic Reactions. URL:[Link]

An In-depth Technical Guide to the Biological Activity of 1-Benzhydrylazetidin-3-amine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2][3] Its conformational rigidity and favorable physicochemical properties offer distinct advantages in drug design, leading to improved solubility, metabolic stability, and binding affinity.[2] When combined with the N-benzhydryl moiety—a group prevalent in numerous centrally-acting pharmaceuticals—the resulting 1-benzhydrylazetidin-3-amine core structure serves as a powerful template for potent modulators of neuronal signaling pathways.[4][5][6] This guide provides a detailed exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their role as monoamine reuptake inhibitors for potential therapeutic applications in neurology and psychiatry.

Synthetic Strategies for the this compound Scaffold

The development of novel derivatives is fundamentally reliant on efficient and scalable synthetic routes to the core amine scaffold. The primary starting materials are typically commercially available precursors such as 1-benzhydrylazetidin-3-ol or 1-benzhydrylazetidin-3-one.[7][8][9][10] Two predominant strategies for synthesizing the target this compound are outlined below.

Synthesis via Amination of a Mesylate Intermediate

A highly efficient, streamlined process begins with the commercially available alcohol, 1-benzhydrylazetidin-3-ol.[8] This method avoids harsh reagents and allows for the isolation of the target amine in high yield. The process involves two key steps:

-

Mesylation: The hydroxyl group of 1-benzhydrylazetidin-3-ol is converted into a good leaving group, a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine.

-

Aminolysis: The mesylate intermediate is subsequently displaced by an amine source, typically ammonium hydroxide under heat and pressure, to yield the final this compound.[8]

Synthesis via Reductive Amination

An alternative pathway involves the reductive amination of 1-benzhydrylazetidin-3-one.[11] This approach is particularly useful for creating libraries of N-substituted derivatives by varying the amine used in the reaction.

-

Imine Formation: The ketone (1-benzhydrylazetidin-3-one) reacts with a primary amine to form an intermediate imine or enamine.

-

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the imine in situ to the corresponding secondary amine.[11]

Caption: Key synthetic routes to the this compound scaffold.

Biological Activity & Mechanism of Action

Primary Target: Monoamine Transporters

The vast majority of research on this compound derivatives has focused on their activity as monoamine reuptake inhibitors .[11] Monoamine neurotransmitters—primarily serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—are critical for regulating mood, cognition, and attention. Their signaling is terminated by re-entry into the presynaptic neuron via specific transporter proteins: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[12][13]

By blocking these transporters, this compound derivatives increase the concentration and duration of action of monoamines in the synaptic cleft.[12] This mechanism is the foundation for many antidepressant and psychostimulant drugs used to treat conditions like major depressive disorder, attention-deficit hyperactivity disorder (ADHD), and narcolepsy.[11][12]

Mechanism of Inhibition

These derivatives act as competitive inhibitors , binding to the same or overlapping sites on the transporter protein as the endogenous neurotransmitter.[14] This binding event physically occludes the transporter channel, preventing it from binding to and transporting dopamine (or other monoamines) back into the presynaptic terminal. The result is an elevation of extracellular dopamine levels, leading to enhanced dopaminergic signaling.

Caption: Mechanism of dopamine reuptake inhibition at the synapse.

Other Potential Biological Activities

While CNS activity is the primary focus, the broader class of benzhydryl amines exhibits a wide spectrum of biological effects, including anti-HCV, antibacterial, and aromatase inhibitory activities.[4][5] This suggests that the this compound scaffold could potentially be adapted for other therapeutic areas, though this remains a less explored avenue of research.

Structure-Activity Relationships (SAR)

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent and selective monoamine transporter inhibition. The most comprehensive studies have focused on substitutions at the 3-amino group.[11]

Modifications at the 3-Amino Nitrogen

Research has shown that the nature of the substituents on the 3-amino nitrogen profoundly influences activity and selectivity.

-

Linker to Substituents: Introducing a methylene spacer between the azetidine ring and the substituted nitrogen atom (as in Series B, below) generally leads to higher inhibitory activity against all three transporters compared to direct substitution on the 3-amino nitrogen (Series A).[11]

-

Bulkiness of Substituents: The size of the substituents is a critical determinant of potency. For compounds in Series B, bulky R₁ groups such as 3,4-dichlorophenyl or naphthyl result in decreased activity. In contrast, smaller, less sterically hindered groups like cyclopropyl, cyclopentyl, cyclohexyl, or phenyl are associated with higher inhibitory activities.[11]

Caption: Core structure and summary of key structure-activity relationships.

Quantitative SAR Data

The following table summarizes the in vitro inhibitory activity of representative 3-aminoazetidine derivatives against human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters, as measured by neurotransmitter uptake assays in transfected HEK293 cells.[11]

| Compound ID | R₁ Group | R₂ Group | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | hDAT IC₅₀ (nM) |

| Series B-1 | Phenyl | Cyclopentyl | 21 | 18 | 151 |

| Series B-2 | Phenyl | Cyclohexyl | 27 | 20 | 258 |

| Series B-3 | Cyclohexyl | Cyclopentyl | 14 | 11 | 240 |

| Series B-4 | Cyclohexyl | Cyclohexyl | 17 | 13 | 196 |

| Series B-5 | Cyclopentyl | Cyclopentyl | 13 | 12 | 165 |

| Series B-6 | 3,4-Dichlorophenyl | Cyclopentyl | 147 | 100 | 1021 |

| Series B-7 | Naphthyl | Cyclopentyl | 103 | 55 | 650 |

Data synthesized from Jung, J. et al. (2014).[11]

Analysis: The data clearly illustrates the SAR principles. Compounds with smaller, non-aromatic (cyclohexyl, cyclopentyl) or simple aromatic (phenyl) R₁ groups (B-1 to B-5) exhibit high potency (low nanomolar IC₅₀ values) for SERT and NET, with moderate activity at DAT. In contrast, introducing bulky or electron-withdrawing groups like 3,4-dichlorophenyl (B-6) or naphthyl (B-7) significantly reduces potency across all three transporters.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides field-proven methodologies for the synthesis and biological evaluation of these derivatives.

Protocol: Synthesis of this compound

This protocol is adapted from the streamlined process described by Ye, N. et al. (2011).[8]

Objective: To synthesize the parent amine from 1-benzhydrylazetidin-3-ol.

Materials:

-

1-Benzhydrylazetidin-3-ol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Acetonitrile (ACN)

-

Ammonium hydroxide (28 wt%)

-

Isopropanol (IPA)

-

Parr reactor or suitable pressure vessel

-

Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Mesylation

-

To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in acetonitrile, add triethylamine (1.5 equivalents).

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the internal temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding water. The mesylate intermediate (3) will precipitate.

-

Isolate the solid intermediate by filtration and wash with water. The wet filter cake can be used directly in the next step without drying.[8]

Step 2: Aminolysis

-

Transfer the wet mesylate intermediate into a Parr reactor.

-

Add a mixture of isopropanol and 28 wt% ammonium hydroxide.

-

Seal the reactor and heat the mixture to approximately 70-75 °C with stirring.[8]

-

Maintain the temperature for 12-18 hours. Monitor the internal pressure, which will increase due to ammonia gas.

-

After the reaction is complete, cool the reactor to room temperature.

-

Vent the reactor in a fume hood and transfer the reaction mixture to a flask.

-

Concentrate the mixture under vacuum to remove isopropanol and excess ammonia.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diisopropyl ether or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude this compound.

-

Purify the product via silica gel chromatography or crystallization as needed.

Protocol: [³H]-Dopamine Uptake Inhibition Assay

This protocol is a generalized method based on standard procedures used for evaluating DAT inhibitors.[11][15]

Objective: To determine the IC₅₀ value of a test compound for inhibition of the human dopamine transporter (hDAT).

Materials:

-

HEK-293 cells stably transfected with hDAT.

-

24-well cell culture plates.

-

Uptake Buffer: HEPES-buffered saline (e.g., 124 mM NaCl, 3.25 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, 11 mM D-glucose, 10 mM HEPES, pH 7.4).

-

[³H]-Dopamine (radioligand).

-

Test compounds dissolved in DMSO (stock solutions).

-

1.0% SDS lysis buffer.

-

Liquid scintillation cocktail and scintillation counter.

Procedure:

-

Cell Plating: Seed the hDAT-transfected HEK-293 cells into 24-well plates at a density that allows them to reach ~90% confluency after 48 hours.

-

Assay Preparation: On the day of the assay, aspirate the growth medium from the wells. Wash the cells twice with 500 µL of pre-warmed (37 °C) Uptake Buffer.

-

Compound Incubation: Add 450 µL of Uptake Buffer containing the desired final concentrations of the test compound to each well. Include wells for "total uptake" (vehicle only) and "non-specific uptake" (a high concentration of a known DAT inhibitor, e.g., 10 µM GBR12909 or 1 mM dopamine).

-

Initiate Uptake: Initiate the reaction by adding 50 µL of Uptake Buffer containing [³H]-Dopamine to achieve a final concentration in the low nanomolar range (e.g., 10-20 nM). The final volume in each well is 500 µL.

-

Incubation: Incubate the plate at 37 °C for a short period (e.g., 10 minutes). The optimal time should be within the linear range of uptake for the cell line.

-

Terminate Uptake: Terminate the reaction by rapidly aspirating the buffer and washing the cells three times with 500 µL of ice-cold Uptake Buffer.

-

Cell Lysis: Lyse the cells by adding 500 µL of 1.0% SDS lysis buffer to each well and incubating for at least 30 minutes at room temperature with gentle agitation.

-

Scintillation Counting: Transfer the lysate from each well into a scintillation vial, add 4-5 mL of scintillation cocktail, and quantify the amount of [³H]-Dopamine taken up by the cells using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific uptake: (Total Uptake) - (Non-specific Uptake).

-

Convert the data for each test compound concentration to a percentage of inhibition relative to the specific uptake in the vehicle control wells.

-

Plot the percent inhibition against the log of the compound concentration and use non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value.

-

Conclusion and Future Perspectives

The this compound scaffold has been firmly established as a versatile and highly fruitful template for the design of potent monoamine reuptake inhibitors. The synthetic accessibility of the core and the clear structure-activity relationships that have been elucidated make this an attractive area for further drug discovery efforts.

Future research should focus on several key areas:

-

Selectivity Profiling: Fine-tuning the substituents on the 3-amino group to achieve desired selectivity profiles, such as DAT-selective inhibitors (for ADHD or substance abuse) or balanced triple reuptake inhibitors (for treatment-resistant depression).

-

Pharmacokinetic Optimization: Improving metabolic stability and oral bioavailability through medicinal chemistry strategies.

-

In Vivo Efficacy: Moving promising lead compounds into animal models of depression, ADHD, and other CNS disorders to validate their therapeutic potential.

-

Exploration of Novel Targets: While monoamine transporters are the primary target, the diverse bioactivities of the parent benzhydryl amine class suggest that derivatives of this scaffold could be screened against other targets to uncover novel therapeutic applications.[4][5]

References

- Vertex AI Search Result, citing general procedures for the synthesis of 1-diphenylmethylazetidin-3-one from 1-diphenylmethylazetidin-3-ol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIiu_aLuVj4-nx630KNh6lD9qIlxCpnF1DO_NfKxa6CVsrikQeTwu2Q3mMgOWTqjqTDg5RqeTWtsrNMgvwfnoQvaCdHlMlwFEXmobqpP7SSG5HSusNYAabSC8BPC_TSKfHyEnvxgl6kn9nmPRaRYwowz5T-TinXk4D2mwqmvwW2g==]

- Ye, N., et al. (2011). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. SAGE Publications Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlciqKLVYSZN31eWygjG6w-ftBDDzEsmJIYJxVi-y93botQMkMC0STH9vIjFJKWurINZ0gpxixPrmVi-JQsboU7e62CT2CtObbuJ2vhdFlijep_rLikmKr5FsXQ_y-_J_WPY9C_3iumaD2pNJ5Sa7ZYKU8uqwGvK-QYWVNAvkbpl86PVFWTc3H1NjxqMZ4PwYY8gS7MhGBBXJ_0q3xBkQ3kGU8xV8AKhDyUkC14Qc=]

- Jung, J., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Journal of Medicinal Chemistry via PMC, NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuLqyuTMWDeNMVe_K3xLkBpGwwzec2dExYSrQcmFxAGXm0-lHYQIXxjXqnsbwmesKRT0QP0WcA1BkxjlM8zXlfxegtapRgha-tj_NEnMHBvUwH_x6G0V8duxdnZKHw7MHWMujHbFKV_IkRW2o=]

- Vertex AI Search Result, citing an improved process for the preparation of 1-benzhydrylazetidin-3-ol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzQkgQuWFA9Mj0geK-r-PyAmCgyvdNFhrvQMqa9dSqzosys8xranuxWgkGsriHcr6A0cQhWp7Kcd7VOGVmTRxdRKgUABjRKDLtvHConQPw1q1BjLKXsox3Xv95HIW7eXTN1nFusrYmtTCRWgODgMaVAO1dmfkEFICQaCo5cZHP6IUwfrwd8suTEyITwKwqt-Det6YN1ckLu0QTFTWTU-kGcB_CxDYg6EajmZauwojkoAtv49hACt0pSiRIplFXvhdotGyt_IvcRBolpvbYiE5Dtq9BDL1ZTgrbgELFcycqiui5rM--dipPRvrJdBQQmouZYKsQI1w7-hr9D-qIjffBCq6cgFSdXjIcSReDOxi7DeW3x8PP_xuGW71W]

- Mazzola, R. D., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxM4hhJ06t5AhYOtGEoezjRgQACINY6eLWheH9eY17gCWy89k_Bw40qsji0SsqQidB3XKIgaQAvQxbFiICol2WZfS_jMGBAqp_vn-fzqvlHxqiH4DerkO4avLfzd6HWfLZQKJV]

- Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega via PMC, NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER3EiN5GKP_AUSJ1YNbgwjhfiGrdw5mlZiYYSb9VJPKmh2_4Nvo7BO7bn6XMrb2saUas9-8Y1LSC_B1n2_PL1tsF9rNFXAqB3trXY4KU7aej90dl0Bp53LzaL02aM329n37jJ7BMSszqFhvL4=]

- Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsakrwXqlfkmP7y6DLf3MZ5UaMeqC-Xvcz9WXFRtlwJGT7BtIzJuwn8fujSIkszMhN092JXrg72IrinAy4SMkqEqmax8t2HKEkw8vVgFCq3j-lUXesc9V1EL80xYN6cQpZ5556r4RkHNNtFfIPYV4UJO31mFtS_ol2jYGTGHcfwCWO1pQCYGubL4rVXyElmPopTtnOhI-gcvSbLMzQlqRDFb-pp8m-VgIPWA==]

- Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE10o6CHluPtKL2wd-RKS_IhG05uay-geEmcxm-IM14cGCBVrC5MxbPCR5XhLGRtEzOfbz1AhYELaHnA46OFT70gf5BS5eqdk28Vy0KFStSjyz3ih5WVhMaS4sdWEfGlYSWMeYA]

- Enamine Store. Azetidines. Enamine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjHxU2ZwtqjKFWtJPTvp6nyG6258ZIqtMf_YLpiEhpHzC-cAhq82u2wUO8GnduJkmPJshN-Hi_RVnqItIHMi_qqzjPgk_1nVT0GKwE08LqNl1LjPn7XRUY58ZBfxukZS-3RbHpjZTX]

- Tat, J., et al. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcWiuBZuhFH3PaOFO0dD09JP90rJgqIJ41-PsbkPBY9LbmsKzHQOL4zENB_3OYLM6UZfIrLaC7G75lTiQ2UX6g6vyPe-40O63oXGvU5K1cO_hvorij29FH5I3Np_3W9MOE1ISonZiP9gG9XAYZGgfevqXz_ErObwk2g4NGAGTKBT8Gdw3kdU2wcod6RSf9iQCcjzPluATKuDuMMuYcld4oUKUW9SAISuPxiFWwrQQ0vIAi93Qb8wOD5TIddxqdVqxGSMU6gCI_Ez4V6886Y9yxY4hkFr9LDFBaqa_DG1jGNVg2lkrr8cocnOPtOfOK2UiQYlQluX0lbzbt3cv8eePNy9snhNe6bEIVJT9i6l6jRIXTu5Y_M1dwdk2rYA==]

- Singh, R., et al. (2021). Azetidines of pharmacological interest. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH52LC1BcYuR66IhxiwyC7bEXWUKIwk5dzUi67c2BOeIHHqwJ3NB0K4osOhmI_pTmiVxN9YwaVvSV65JExGAoV_e6GnxPoIIkj_BSIz9zOoCJSFQd9IP5yCC9m8TUAx77W6rq5G]

- Lomenzo, S. A., et al. (2009). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGweqXLeg6AjX94aV-XeN7GHab0Z7Zclw1fLr8cNA7jPnNvsPKrP_eRet4--fzKdJtUk-g5unthZhPznvRLpz0iKYTL9W-dLmzIa-RI-v3EBIScnb2nLCCGAh_aRjKPApNipzOw]

- Rothman, R. B., et al. (1994). Studies of the Biogenic Amine Transporters. 1. Dopamine Reuptake Blockers Inhibit [3H]mazindol Binding to the Dopamine Transporter by a Competitive Mechanism. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDipHojn85FnbKud2QXER5NofBov8Xrnx6xvA1xi_EBG9BK3TK-G3votB_f_aOO4eIW90NtIMsITdKm7aLgXQ05TaktXXIIcTH9xJHXRcpme1d9y4HIWCkxiMspdhbWlBw9KE=]

- Wikipedia. Dopamine reuptake inhibitor. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqkqQF3-QJxVL3EflqayJiq0XjKCujW_R6-I7OQui3DYpIxgpnY3NdW-BqMfENWxj1U5ErBWDU_4oo1yRXtrNirzDi6PcHwZbHGBwvX1z91ytATQlE-Newp1HYOYh4uBtSG2Cx9mm_3Uwlz9a6gK6z-8vTdQ==]

- Roth, B. L., & Driscol, J. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research. [https://vertexaisearch.cloud.google.

- Kim, J. H., et al. (2002). N-Methyl Amine-substituted Fluoxetine Derivatives: New Dopamine Transporter Inhibitors. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyBfokLdxbwb_-hjZc5ayNwxJen8Jg2cQni-YvbGseOIsrN_Lw0KgoONGYCe4k87NEwNI31Zs1t_7EQecjWN5tf4tfcgEn2LeDnoOvYDTl241VQz9RrDz_iHyfzBNU9rct7J_ldhRQOTtywtxZnK4_an6W_h-xkBQh3zyS_6_7bH8D64TdJ7wXYmOldXi2jIR2CEhVlUZBMm4Fsu2BM5W6aEbAZQ2w40Ygz1NPPaey2hbXEt_fPp61k7FiGWjPiA21VMU=]

- BLD Pharm. 1-Benzhydrylazetidin-3-one. BLD Pharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUtaksxzZABrESP-M4GO0wtK1uOx_7tAIg5BF5VZEdDOq-gacbjssrxbrHokKBY1IC4fOfaAzrRXAWJfBelU_EQ8_hRPgCNjBO5Qr1fi1tQtZ35_MKXHvcKjQ4BFNFnqJq99KL8R8GUzwSFeQ=]

Sources

- 1. Azetidines - Enamine [enamine.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzhydryl Amines: Synthesis and Their Biological Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 40320-60-3|1-Benzhydrylazetidin-3-one|BLD Pharm [bldpharm.com]

- 11. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Studies of the biogenic amine transporters. 1. Dopamine reuptake blockers inhibit [3H]mazindol binding to the dopamine transporter by a competitive mechanism: preliminary evidence for different binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

1-Benzhydrylazetidin-3-amine: A Strategic Intermediate in Modern Drug Discovery

An In-depth Technical Guide:

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" motif, prized for its ability to impart metabolic stability, improve solubility, and provide unique three-dimensional exit vectors for molecular elaboration.[1][2] This guide provides an in-depth technical analysis of 1-Benzhydrylazetidin-3-amine, a critical pharmaceutical intermediate that combines the benefits of the azetidine core with the strategic utility of the benzhydryl protecting group. We will explore its underlying chemical principles, detail robust synthetic protocols with an emphasis on the rationale behind experimental choices, and discuss its application in the development of next-generation therapeutics.

The Strategic Value of the Azetidine Scaffold in Medicinal Chemistry

The azetidine moiety is increasingly incorporated into drug candidates due to a unique combination of physicochemical properties stemming from its structure.[3]

-

Ring Strain and Conformational Rigidity: With a ring strain of approximately 25.4 kcal/mol, the azetidine ring is significantly more strained than a five-membered pyrrolidine ring but more stable and easier to handle than a three-membered aziridine. This inherent strain and resulting rigidity reduce the entropic penalty upon binding to a biological target, potentially increasing potency.

-

sp³-Rich Character: The non-planar, three-dimensional nature of the azetidine ring is highly desirable in modern drug design, as it allows for exploration of chemical space beyond the flat, aromatic structures that have historically dominated medicinal chemistry. This sp³-richness often leads to improved solubility and reduced off-target toxicity.[1][2]

-

Metabolic Stability: The azetidine scaffold can serve as a bioisostere for more metabolically labile groups like piperidines or piperazines. Its compact structure can shield adjacent chemical bonds from enzymatic degradation, thereby enhancing the metabolic stability and half-life of a drug candidate.[2]

The successful integration of this scaffold is evident in several FDA-approved drugs, such as Baricitinib (a Janus kinase inhibitor) and Cobimetinib (a MEK inhibitor), which leverage the azetidine motif to optimize their pharmacokinetic profiles and receptor selectivity.[1][2]

This compound: A Key Building Block

This compound (CAS No. 40432-52-8) is a bifunctional molecule of significant interest. Its structure comprises the azetidine-3-amine core, which provides a key nucleophilic handle for further chemical modification, and the N-benzhydryl (diphenylmethyl) group.

The N-benzhydryl group serves two primary functions:

-

Protecting Group: It is a robust protecting group for the azetidine nitrogen, stable to a wide range of reaction conditions, yet removable if necessary.

-

Pharmacological Contributor: The bulky, lipophilic nature of the benzhydryl moiety can enhance a molecule's ability to cross the blood-brain barrier and often plays a direct role in binding to target receptors.[4] Benzhydryl derivatives are common in compounds with antihistaminic, anticholinergic, and dopamine receptor antagonistic activities.[5][6][7]

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 40432-52-8 | [6][8][9] |

| Molecular Formula | C₁₆H₁₈N₂ | [6][9] |

| Molecular Weight | 238.33 g/mol | N/A |

| Appearance | White to light yellow crystalline powder | [6][8] |

| Boiling Point | 339.2°C at 760 mmHg | [8] |

| Density | 1.125 g/cm³ | [8] |

Synthesis and Manufacturing Considerations

A robust and scalable synthetic route is critical for the utility of any pharmaceutical intermediate. The most efficient and widely adopted synthesis of this compound begins with its corresponding alcohol, 1-benzhydrylazetidin-3-ol.

Prerequisite: Synthesis of 1-Benzhydrylazetidin-3-ol

The precursor alcohol is accessible via an improved, one-pot, and chromatography-free process suitable for multi-kilogram scale-up, which is a significant advantage for industrial applications.[10][11] The synthesis initiates from the reaction of benzhydrylamine with epichlorohydrin.[12]

Caption: High-yield, one-pot synthesis of the key precursor 1-Benzhydrylazetidin-3-ol.

Core Protocol: Conversion of Alcohol to Amine

A highly efficient, streamlined two-step process converts the alcohol to the target amine with yields reported between 72-84%.[13]

Caption: Two-step workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Protocol:

-

To a stirred solution of commercially available 1-benzhydrylazetidin-3-ol in acetonitrile, add triethylamine (Et₃N) as a base.

-

Cool the mixture (e.g., to 0-5°C) in an ice bath.

-

Slowly add methanesulfonyl chloride (MsCl) while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir until completion (monitored by TLC or HPLC).

-

Quench the reaction with water, which precipitates the mesylate intermediate.

-

Isolate the solid product by filtration. The resulting wet filter cake can often be used directly in the next step without extensive drying.[13]

-

-

Expertise & Causality:

-

Why Mesylation? The hydroxyl group (-OH) is a poor leaving group. Converting it to a mesylate (-OMs) transforms it into an excellent leaving group for the subsequent nucleophilic substitution. This is preferred over other methods like tosylation due to the smaller size of the mesyl group and the high reactivity and crystallinity of the resulting intermediate.

-

Why Triethylamine? Methanesulfonyl chloride reacts with the alcohol to produce HCl as a byproduct. Triethylamine is a non-nucleophilic organic base that scavenges this acid, preventing unwanted side reactions and driving the reaction to completion.

-

-

Protocol:

-

Charge a Parr reactor (or a similar pressure vessel) with the wet filter cake of the mesylate intermediate from the previous step.

-

Add a solvent system such as isopropanol (IPA) and concentrated ammonium hydroxide (NH₄OH).[13]

-

Seal the reactor and heat to approximately 70-75°C. The reaction is run under the pressure generated at this temperature.

-

Maintain the temperature with stirring for several hours until the reaction is complete.

-

Cool the reactor, vent, and work up the reaction mixture. This typically involves an extractive workup to isolate the free amine.

-

For purification and improved stability, the product can be crystallized as its monoacetate salt.[13]

-

-

Expertise & Causality:

-

Why a Parr Reactor? The amination reaction can be sluggish at atmospheric pressure. Using a sealed pressure vessel allows the reaction to be heated above the boiling point of the solvent system, significantly accelerating the rate of reaction. This enables the use of moderate temperatures (~70°C), which minimizes the risk of azetidine ring-opening, a common side reaction at higher temperatures.[13]

-

Why Ammonium Hydroxide? This serves as a concentrated, readily available source of ammonia (NH₃), the nucleophile required to displace the mesylate group and form the primary amine.

-

Applications in Pharmaceutical Synthesis

This compound is not an active pharmaceutical ingredient (API) itself, but rather a versatile starting material. Its primary amine provides a reactive site for a multitude of chemical transformations, including amide bond formation, reductive amination, and alkylation, allowing for its incorporation into more complex target molecules.

Its value has been demonstrated in the exploration of compounds targeting the central nervous system (CNS). Research has pointed towards its utility in synthesizing derivatives with potential as:

Caption: Role of this compound as a core scaffold in drug discovery workflows.

Conclusion